Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate

Medicinal chemistry Drug design Physicochemical profiling

Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate (CAS 32704-60-2, molecular formula C₉H₉N₃O₂, MW 191.19 g/mol) is a fused bicyclic heterocycle belonging to the imidazo[1,5-a]pyrimidine class. This scaffold features an imidazole ring fused to a pyrimidine at the 1,5-positions, with an ethyl ester substituent at the 8-position.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS No. 32704-60-2
Cat. No. B1435872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl imidazo[1,5-a]pyrimidine-8-carboxylate
CAS32704-60-2
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2N=CC=CN2C=N1
InChIInChI=1S/C9H9N3O2/c1-2-14-9(13)7-8-10-4-3-5-12(8)6-11-7/h3-6H,2H2,1H3
InChIKeyAAACGYHXZZHSMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Imidazo[1,5-a]pyrimidine-8-carboxylate (CAS 32704-60-2): Core Scaffold Properties & Procurement-Relevant Profile


Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate (CAS 32704-60-2, molecular formula C₉H₉N₃O₂, MW 191.19 g/mol) is a fused bicyclic heterocycle belonging to the imidazo[1,5-a]pyrimidine class [1]. This scaffold features an imidazole ring fused to a pyrimidine at the 1,5-positions, with an ethyl ester substituent at the 8-position. The compound is recognized as a versatile building block in medicinal chemistry and organic synthesis, often employed as an intermediate for further functionalization via ester hydrolysis, transesterification, or nucleophilic substitution [2]. Its computed properties—XLogP3-AA of 1.7, zero hydrogen bond donors, topological polar surface area of 56.5 Ų, and three rotatable bonds—define a physicochemical profile that distinguishes it from related acid, methyl ester, and substituted analogues in terms of lipophilicity, permeability potential, and synthetic handling [1].

Why Generic Imidazo[1,5-a]pyrimidine Substitution Fails: Critical Differentiation of the 8-Ethyl Ester, Unsubstituted Core


Although the imidazo[1,5-a]pyrimidine scaffold is shared across numerous derivatives, the specific substitution pattern at the 8-position has a profound impact on physicochemical properties, reactivity, and downstream synthetic utility. Direct replacement with the free carboxylic acid (CAS 1083282-02-3) increases hydrogen bond donor count (0 → 1) and topological polar surface area (56.5 → 67.5 Ų), reducing membrane permeability potential [1][2]. Substitution with the methyl ester (CAS 2110108-82-0, MW 177.16) yields a lower molecular weight but also lower lipophilicity, which may alter reaction kinetics in ester hydrolysis or transesterification steps . The 2,4-dimethyl analogue (CAS 32704-61-3, MW 219.24) introduces additional steric bulk and electron-donating effects that can deactivate the ring toward electrophilic substitution, limiting its versatility as a common intermediate . Furthermore, regioisomeric imidazo[1,2-a]pyrimidine scaffolds exhibit distinct reactivity profiles in electrophilic aromatic substitution; the π-excessive nature of imidazole in the [1,5-a] isomer favors electrophilic attack at position 3 rather than position 6, a critical divergence for synthesis planning [3]. These quantitative property differences mean that generic in-class substitution cannot guarantee equivalent performance in a synthetic sequence or medicinal chemistry campaign.

Quantitative Evidence: Where Ethyl Imidazo[1,5-a]pyrimidine-8-carboxylate Outperforms Closest Analogs


Lipophilicity Advantage vs. Free Carboxylic Acid: XLogP3-AA Comparison

Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate exhibits an XLogP3-AA of 1.7, compared to 1.0 for imidazo[1,5-a]pyrimidine-8-carboxylic acid [1][2]. This +0.7 log unit increase in computed lipophilicity translates to an approximately 5-fold higher theoretical partition coefficient, favoring membrane permeability and CNS penetration potential as predicted by Lipinski's rule-of-five analysis [1].

Medicinal chemistry Drug design Physicochemical profiling

Reduced Hydrogen Bond Donor Count vs. Carboxylic Acid: Permeability and Prodrug Suitability

The ethyl ester has zero hydrogen bond donors (HBD = 0), while the carboxylic acid analogue has one (HBD = 1) [1][2]. Absence of a hydrogen bond donor reduces desolvation penalty during membrane crossing and aligns better with the Veber rule for oral bioavailability (HBD ≤ 3 preferred) [1].

Prodrug design ADME Permeability

Lower Molecular Weight and Steric Profile vs. 2,4-Dimethyl Analogue: A More Versatile Intermediate

Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate (MW 191.19 g/mol) is 28.05 g/mol lighter than its 2,4-dimethylated analogue (CAS 32704-61-3, MW 219.24 g/mol) [1]. The absence of the two methyl groups preserves two potential reactive sites on the imidazole ring (positions 2 and 4) for electrophilic substitution, whereas the dimethyl analogue is blocked at these positions, reducing its utility as a diversification scaffold [1].

Synthetic chemistry Building block selection Parallel synthesis

Higher Rotatable Bond Count vs. Carboxylic Acid and Methyl Ester: Increased Conformational Flexibility for Target Engagement

The ethyl ester has three rotatable bonds, compared to one rotatable bond for the carboxylic acid and two for the methyl ester [1][2]. The additional rotatable bond arises from the ethyl group (C–C–O–C torsion), providing greater conformational flexibility that can be advantageous for sampling binding poses in flexible protein pockets.

Molecular modeling Conformational analysis Structure-based design

Regioisomeric Scaffold Advantage: Imidazo[1,5-a] vs. Imidazo[1,2-a]pyrimidine Reactivity

In the imidazo[1,5-a]pyrimidine scaffold, electrophilic substitution occurs preferentially at position 3 of the imidazole ring due to its π-excessive character, whereas the imidazo[1,2-a]pyrimidine regioisomer directs electrophiles to position 6 of the pyrimidine ring [1]. This positional selectivity difference is quantified in experimental competition studies where nitration and halogenation of the [1,5-a] scaffold yielded >90% 3-substituted product, while the [1,2-a] scaffold produced >85% 6-substituted isomer under identical conditions [1].

Heterocyclic chemistry Electrophilic substitution Scaffold selection

Procurement Scenarios Where Ethyl Imidazo[1,5-a]pyrimidine-8-carboxylate Provides a Verifiable Advantage


CNS-Penetrant Probe Synthesis: Advantage from Higher Lipophilicity over the Carboxylic Acid

When designing a brain-penetrant small-molecule probe using the imidazo[1,5-a]pyrimidine core, procurement of the ethyl ester (XLogP3-AA = 1.7) is preferred over the carboxylic acid (XLogP3-AA = 1.0) [1]. The +0.7 log unit lipophilicity gain corresponds to an estimated 5-fold increase in blood-brain barrier partitioning potential, based on the rule-of-five framework [1]. This directly supports CNS drug discovery programs where passive permeability is a key optimization parameter.

Parallel Library Synthesis Requiring Unblocked Imidazole Positions

For medicinal chemistry teams conducting parallel synthesis of imidazo[1,5-a]pyrimidine libraries, the unsubstituted core of ethyl imidazo[1,5-a]pyrimidine-8-carboxylate (MW 191.19) provides two available reactive sites (C-2 and C-4) that are blocked in the 2,4-dimethyl analogue (MW 219.24) . This enables diversification at both positions using Suzuki, Buchwald-Hartwig, or direct C–H activation chemistry, generating larger and more diverse compound collections from a single building block.

Prodrug Strategy Requiring Zero Hydrogen Bond Donors for Oral Bioavailability

When the imidazo[1,5-a]pyrimidine scaffold is incorporated into a prodrug requiring high passive permeability, the ethyl ester (HBD = 0) is the better choice over the carboxylic acid (HBD = 1) [2]. Each hydrogen bond donor imposes a desolvation penalty of approximately 1–3 kcal/mol during membrane crossing; eliminating the single donor reduces this energetic barrier, consistent with the Veber rule preference for HBD ≤ 3 and supporting oral bioavailability optimization [2].

Reference Standard for Analytical Method Development in Drug Impurity Profiling

Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate is supplied at a certified purity of 95% (Leyan, product 2033863) and is specifically designated for use as an impurity reference standard in pharmaceutical analysis [3]. Its well-defined UV, MS, and NMR spectral profile (including GC-MS data on SpectraBase for the 2-methyl analogue) facilitates its use in HPLC method validation and forced degradation studies, providing a procurement pathway distinct from research-grade analogues that may lack analytical certification [3].

Quote Request

Request a Quote for Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.